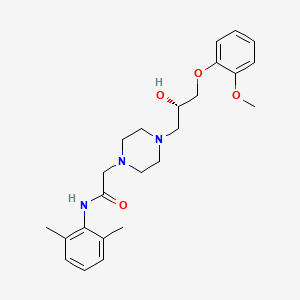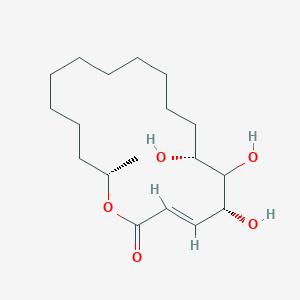
cis-9,10-Epoxyoctadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9R,10S)-9,10-epoxyoctadecanoic acid is a 9,10-epoxyoctadecanoic acid in which the chiral centres at positions 9 and 10 have R- and S-configuration respectively. It is a conjugate acid of a (9R,10S)-9,10-epoxyoctadecanoate. It is an enantiomer of a (9S,10R)-epoxyoctadecanoic acid.
Applications De Recherche Scientifique
1. Quantitative Determination in Human Plasma
Tsikas et al. (2004) developed a method for the accurate quantitative determination of cis-9,10-epoxyoctadecanoic acid (cis-EODA) in human plasma. This method is crucial for investigating the physiological roles of cis-EODA in humans (Tsikas et al., 2004).
2. Stereochemical Features in Hydrolysis
Summerer et al. (2002) explored the stereochemical features of cis-9,10-epoxystearic acid hydrolysis catalyzed by epoxide hydrolases from various sources. This study provides insights into the enantioselectivity and stereoselectivity of these enzymes, contributing to the understanding of fatty acid metabolism (Summerer et al., 2002).
3. Formation from Oleic Acid Oxidation
Tsikas et al. (2003) provided the first direct evidence for the enzymatic formation of cis-EODA from oleic acid by the cytochrome P450 system, offering new insights into the metabolic pathways of fatty acids (Tsikas et al., 2003).
4. Biological Significance of Oxidized and Nitrated Metabolites
Tsikas et al. (2011) discussed the analytical methods and potential biological significance of this compound and other oleic acid metabolites. This research highlights the importance of understanding the role of these metabolites in health and disease (Tsikas et al., 2011).
5. Effects on HepG2 Cells
Liu et al. (2018) studied the effects of cis-9,10-epoxy stearic acid (ESA), derived from oleic acid, on HepG2 cells. They observed cytotoxicity, apoptosis, and oxidative stress, indicating the significance of ESA in cellular health and disease processes (Liu et al., 2018).
6. Hydrolysis by Alumina
Piazza et al. (2003) demonstrated that alumina can efficiently hydrolyze the epoxide derivative of oleic acid, providing a method for producing polyhydroxy materials with potential industrial applications (Piazza et al., 2003).
7. Lipid Metabolism in HepG2 Cells
Liu et al. (2020) explored how cis-9,10-epoxystearic acid affects lipid metabolism in HepG2 cells. Their findings contribute to understanding the biosafety and metabolic effects of oleic acid's oxidative product (Liu et al., 2020).
8. Reactivity with Amines
Radojčić et al. (2016) studied the reactivity of internal epoxides, like those in epoxidized fatty acids, with primary amines. This research contributes to understanding the chemical interactions and potential industrial applications of these compounds (Radojčić et al., 2016).
9. Elevated Serum Levels in Acetaminophen Poisoning
Tsikas (2018) found elevated levels of cis-9,10-epoxystearic acid in the serum of individuals with acetaminophen poisoning, indicating its potential role as a biomarker and its involvement in metabolic pathways influenced by medication overdose (Tsikas, 2018).
10. GST-Catalyzed Conjugation to Oleic Acid and Cholesterol Epoxides
Tsikas (2020) reported on the glutathione S-transferase-catalyzed conjugation of glutathione to oleic acid epoxides. This study provides insights into the metabolic processing and potential detoxification pathways of these compounds (Tsikas, 2020).
Propriétés
Formule moléculaire |
C18H34O3 |
|---|---|
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
8-[(2R,3S)-3-octyloxiran-2-yl]octanoic acid |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h16-17H,2-15H2,1H3,(H,19,20)/t16-,17+/m0/s1 |
Clé InChI |
IMYZYCNQZDBZBQ-DLBZAZTESA-N |
SMILES isomérique |
CCCCCCCC[C@H]1[C@H](O1)CCCCCCCC(=O)O |
SMILES |
CCCCCCCCC1C(O1)CCCCCCCC(=O)O |
SMILES canonique |
CCCCCCCCC1C(O1)CCCCCCCC(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,9R,10S,12R,13S,14R,16S,18R)-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B1253305.png)

![(E,2S,4R,8S)-8-[(2S,7S,8R,9S)-7-hydroxy-2-[(2R,4S,5S,7R,9S,10R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(2R,5R,6R)-5-methoxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B1253309.png)
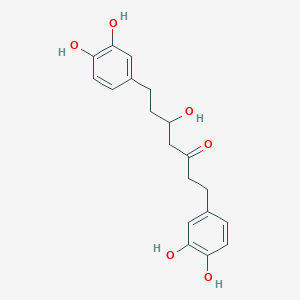
![(2R,10R,14R,15S,16S,17Z)-15-hydroxy-2-[(1E,3S,6S,7E)-6-hydroxy-3,7-dimethyldeca-1,7,9-trienyl]-5,10,14,16,18-pentamethyl-1-oxa-9-azacyclononadec-17-ene-6,8,13,19-tetrone](/img/structure/B1253315.png)
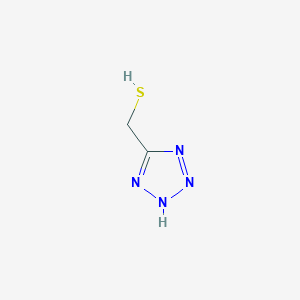
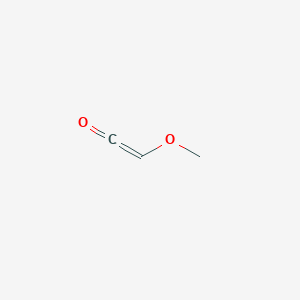
![Pyrido[1,2-b]indazole](/img/structure/B1253319.png)
![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5S,8R,10S,12R,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B1253320.png)


